Cas no 2229453-98-7 (1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid)

1-(1,4-Dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a substituted pyrazole moiety. This compound is of interest in medicinal and agrochemical research due to its structural rigidity and potential bioactivity. The cyclopropane ring enhances metabolic stability, while the pyrazole group offers versatility for further functionalization. Its carboxylic acid functionality allows for easy derivatization into esters, amides, or salts, broadening its applicability in synthetic chemistry. The compound’s well-defined stereochemistry and modular structure make it a valuable intermediate in the development of small-molecule inhibitors or ligands. Its stability under standard conditions ensures reliable handling and storage for laboratory use.
1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid structure
2229453-98-7 structure
Product Name:1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid
CAS No:2229453-98-7
MF:C10H14N2O2
MW:194.230362415314
CID:6146229
PubChem ID:165971227
Update Time:2025-10-18

1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid
    • 2229453-98-7
    • EN300-1776270
    • 1-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carboxylic acid
    • Inchi: 1S/C10H14N2O2/c1-7-6-11-12(2)8(7)5-10(3-4-10)9(13)14/h6H,3-5H2,1-2H3,(H,13,14)
    • InChI Key: MYHQPBBIJNGBQD-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2=C(C)C=NN2C)CC1)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.1Ų

1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid Pricemore >>

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1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid Related Literature

Additional information on 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid

Introduction to 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid (CAS No. 2229453-98-7)

1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid, identified by its CAS number 2229453-98-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by its cyclopropane and pyrazole moieties, which are known for their unique structural and functional properties. The presence of dimethyl groups on the pyrazole ring and the incorporation of a carboxylic acid functionality at the cyclopropane position contribute to its distinct chemical reactivity and potential biological activity.

The structural framework of 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid makes it a promising candidate for further exploration in drug discovery. The cyclopropane ring, a three-membered saturated carbon ring, is renowned for its strain and rigidity, which can influence the compound's interactions with biological targets. Meanwhile, the pyrazole ring, a five-membered aromatic heterocycle containing nitrogen atoms, is widely recognized for its role in various pharmacophores due to its ability to engage in hydrogen bonding and metal coordination. The combination of these structural elements in 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid suggests potential applications in modulating biological pathways associated with inflammation, metabolism, and signal transduction.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid with various biological targets. Studies indicate that the compound may exhibit inhibitory activity against enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the pyrazole moiety has been shown to interact with transcription factors and receptor proteins, suggesting potential therapeutic effects in conditions like cancer and autoimmune diseases.

The carboxylic acid group at the cyclopropane position provides a versatile site for further chemical modification, allowing for the synthesis of derivatives with enhanced pharmacological properties. For instance, esterification or amidation of this carboxyl group could yield prodrugs or improve solubility, while conjugation with other bioactive molecules might expand its therapeutic spectrum. These modifications are particularly relevant in the development of targeted therapies where specificity and bioavailability are critical.

In vitro studies have begun to elucidate the pharmacokinetic behavior of 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that the compound exhibits moderate oral bioavailability and undergoes metabolic degradation via cytochrome P450-dependent pathways. Understanding these processes is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

The integration of 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid into drug development pipelines is also influenced by its synthetic accessibility. Advances in multi-step organic synthesis have made it feasible to produce this compound in multi-kilogram quantities for preclinical testing. Techniques such as transition-metal-catalyzed cross-coupling reactions and stereoselective hydrogenations have been employed to construct the desired framework with high enantiomeric purity. Such synthetic methodologies are crucial for ensuring consistency in subsequent pharmacological evaluations.

Parallel efforts are being undertaken to explore the role of dimethylpyrazole derivatives in medicinal chemistry. The dimethylation at the 1-position of the pyrazole ring enhances electronic properties and influences steric interactions with biological targets. Comparative studies between dimethylated and unmethylated pyrazole analogs have provided valuable insights into structure-function relationships within this class of compounds. These findings are guiding the design of next-generation molecules with improved efficacy and reduced side effects.

The growing interest in cyclopropane-containing scaffolds stems from their unique conformational constraints that can lead to high binding affinity and selectivity. In particular, cyclopropanecarboxylic acid derivatives have been investigated for their potential as kinase inhibitors due to their ability to mimic acyclic substrates while maintaining rigidity. The incorporation of such motifs into 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid may enhance its interaction with specific protein targets involved in diseases like diabetes and cardiovascular disorders.

Emerging research also highlights the importance of bioisosterism in optimizing drug candidates like 1-(1,4-dimethyl-1H-pyrazol-5-yl)methylcyclopropane-1-carboxylic acid. By replacing certain functional groups or atoms with structurally similar but chemically distinct counterparts, chemists can modulate physicochemical properties without compromising biological activity. For example, substituting the methyl groups on the pyrazole ring with ethyl or propyl groups could alter lipophilicity while preserving core pharmacophoric features.

The development of novel analytical techniques has further facilitated the characterization of complex mixtures containing 2229453-98-7 derivatives. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to assess purity, identify degradation products, and monitor reaction progress during synthesis. These tools are indispensable for ensuring compliance with regulatory standards before advancing into clinical trials.

As computational methods continue to evolve, virtual screening approaches are being leveraged to identify new applications for compounds like (CAS No 2229453). By integrating experimental data with machine learning algorithms, researchers can predict novel binding interactions between this molecule and understudied targets within complex biological systems. Such integrative strategies hold promise for uncovering untapped therapeutic potentials across multiple disease areas.

The future direction of research on (CAS No 2229453) will likely focus on translating preclinical findings into clinical practice through well-designed Phase I/II trials. Collaborative efforts between academic institutions and pharmaceutical companies will be essential for validating promising candidates against human disease models while addressing challenges related to formulation stability and patient-specific responses.

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